molecular formula C8H7Cl2NOS B038567 2-(2,3-Dichlorophenoxy)thioacetamide CAS No. 115540-88-0

2-(2,3-Dichlorophenoxy)thioacetamide

Cat. No. B038567
M. Wt: 236.12 g/mol
InChI Key: DUJMNRAJDCNIMA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)thioacetamide is a chemical compound with the molecular formula C8H7Cl2NOS . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular weight of 2-(2,3-Dichlorophenoxy)thioacetamide is 236.11800 . The exact molecular structure is not specified in the sources retrieved.


Physical And Chemical Properties Analysis

2-(2,3-Dichlorophenoxy)thioacetamide has a density of 1.453g/cm3 and a boiling point of 370.32ºC at 760 mmHg . Other physical and chemical properties are not specified in the sources retrieved.

Safety And Hazards

While specific safety and hazard information for 2-(2,3-Dichlorophenoxy)thioacetamide is not available, it’s worth noting that thioacetamide, a component of this compound, is known to be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment as required and to obtain special instructions before use .

properties

IUPAC Name

2-(2,3-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(8(5)10)12-4-7(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJMNRAJDCNIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555351
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenoxy)thioacetamide

CAS RN

115540-88-0
Record name (2,3-Dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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